molecular formula C30H42O7 B8201593 Ganoderic Acid J

Ganoderic Acid J

Cat. No.: B8201593
M. Wt: 514.6 g/mol
InChI Key: KIJCKCLHIXLFEW-JJWHRAAESA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Ganoderic Acid J is primarily obtained through the extraction from Ganoderma lucidum. The biosynthesis of ganoderic acids involves the mevalonate pathway, where acetyl-CoA is converted into lanosterol, which is then oxidized and modified to form various ganoderic acids .

Industrial Production Methods: Industrial production of this compound involves submerged fermentation of Ganoderma lucidum mycelia. This method is preferred due to its higher yield and shorter production time compared to traditional cultivation methods. Genetic engineering techniques are also being explored to enhance the production of ganoderic acids by manipulating the biosynthetic pathways in heterologous hosts like Saccharomyces cerevisiae .

Chemical Reactions Analysis

Types of Reactions: Ganoderic Acid J undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its pharmacological properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used to introduce additional oxygen functionalities.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are employed to reduce ketone and aldehyde groups.

    Substitution: Halogenation and other substitution reactions are carried out using reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3).

Major Products: The major products formed from these reactions include various derivatives of ganoderic acids with enhanced bioactivity, such as ganoderic acid A, B, C, and D .

Scientific Research Applications

Ganoderic Acid J has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Ganoderic Acid A
  • Ganoderic Acid B
  • Ganoderic Acid C
  • Ganoderic Acid D
  • Ganoderic Acid H
  • Ganoderic Acid K

Ganoderic Acid J stands out for its potent anti-tumor and anti-inflammatory properties, making it a promising candidate for further research and therapeutic development.

Properties

IUPAC Name

(6R)-6-[(5R,10S,13R,14R,15S,17R)-15-hydroxy-4,4,10,13,14-pentamethyl-3,7,11-trioxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H42O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h15-16,18,21,23,35H,8-14H2,1-7H3,(H,36,37)/t15-,16?,18-,21+,23+,28+,29-,30+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIJCKCLHIXLFEW-JJWHRAAESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)CC(C)C(=O)O)C1CC(C2(C1(CC(=O)C3=C2C(=O)CC4C3(CCC(=O)C4(C)C)C)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC(=O)CC(C)C(=O)O)[C@H]1C[C@@H]([C@@]2([C@@]1(CC(=O)C3=C2C(=O)C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H42O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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